molecular formula C13H15NO3 B8517658 2,2-Dimethyl-6-[(prop-2-en-1-yl)oxy]-2,3-dihydro-4H-1,3-benzoxazin-4-one CAS No. 76813-99-5

2,2-Dimethyl-6-[(prop-2-en-1-yl)oxy]-2,3-dihydro-4H-1,3-benzoxazin-4-one

Cat. No. B8517658
Key on ui cas rn: 76813-99-5
M. Wt: 233.26 g/mol
InChI Key: PRCAMCFGDYDJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04727067

Procedure details

A solution of 9.65 g of 2,3-dihydro-2,2-dimethyl-6-hydroxy-4H-1,3-benzoxazin-4-one and 9.1 g of allyl bromide in 150 ml of acetonitrile is refluxed for 5 hours, whilst stirring, with the addition of 10.3 g of dry potassium carbonate. The reaction mixture is filtered whilst warm, the filtrate is concentrated by evaporation and the remaining crystals are suction-filtered after trituration with ether. The crude 2,3-dihydro-2,2-dimethyl-6-(1-propen-3-yloxy)-4H-1,3-benzoxazin-4-one obtained in this manner melts at 137°-138°.
Quantity
9.65 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[NH:7][C:6](=[O:8])[C:5]2[CH:9]=[C:10]([OH:13])[CH:11]=[CH:12][C:4]=2[O:3]1.[CH2:15](Br)[CH:16]=[CH2:17].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH3:1][C:2]1([CH3:14])[NH:7][C:6](=[O:8])[C:5]2[CH:9]=[C:10]([O:13][CH2:17][CH:16]=[CH2:15])[CH:11]=[CH:12][C:4]=2[O:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
9.65 g
Type
reactant
Smiles
CC1(OC2=C(C(N1)=O)C=C(C=C2)O)C
Name
Quantity
9.1 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
10.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
TEMPERATURE
Type
TEMPERATURE
Details
whilst warm
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation
FILTRATION
Type
FILTRATION
Details
the remaining crystals are suction-filtered after trituration with ether

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(C(N1)=O)C=C(C=C2)OCC=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.